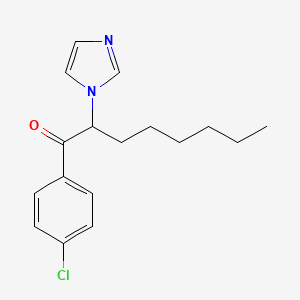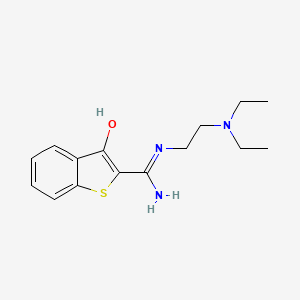![molecular formula C10H9N3OS2 B14651314 5-[(E)-(4-Methylphenyl)diazenyl]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 49545-47-3](/img/structure/B14651314.png)
5-[(E)-(4-Methylphenyl)diazenyl]-2-sulfanylidene-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(E)-(4-Methylphenyl)diazenyl]-2-sulfanylidene-1,3-thiazolidin-4-one is an organic compound that belongs to the class of thiazolidinones. This compound features a thiazolidinone ring substituted with a diazenyl group and a sulfanylidene group. The presence of the diazenyl group imparts unique chemical properties, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 5-[(E)-(4-Methylphenyl)diazenyl]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the reaction of 4-methylphenyldiazonium chloride with a thiazolidinone derivative. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the formation of the diazenyl group. The reaction is carried out under controlled temperature and pH conditions to ensure the desired product is obtained with high yield and purity .
Análisis De Reacciones Químicas
5-[(E)-(4-Methylphenyl)diazenyl]-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction of the diazenyl group can lead to the formation of amines.
Substitution: The thiazolidinone ring can undergo nucleophilic substitution reactions, where the sulfanylidene group is replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions.
Aplicaciones Científicas De Investigación
5-[(E)-(4-Methylphenyl)diazenyl]-2-sulfanylidene-1,3-thiazolidin-4-one has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex thiazolidinone derivatives.
Biology: The compound exhibits antimicrobial properties and is studied for its potential use in developing new antibiotics.
Industry: The compound is used in the development of dyes and pigments due to its vivid color properties.
Mecanismo De Acción
The mechanism of action of 5-[(E)-(4-Methylphenyl)diazenyl]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with various molecular targets. In biological systems, the compound can inhibit enzymes such as matrix metalloproteinases and kinases, which play a role in cell proliferation and metastasis. The diazenyl group can also interact with DNA, leading to the inhibition of DNA replication and transcription .
Comparación Con Compuestos Similares
Similar compounds to 5-[(E)-(4-Methylphenyl)diazenyl]-2-sulfanylidene-1,3-thiazolidin-4-one include other thiazolidinone derivatives with different substituents on the thiazolidinone ring. These compounds share similar chemical properties but differ in their biological activities and applications. For example, thiazolidinone derivatives with different aryl groups may exhibit varying degrees of antimicrobial and anticancer activities .
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure allows it to undergo a range of chemical reactions, making it valuable in synthetic chemistry. Additionally, its biological activities make it a promising candidate for the development of new therapeutic agents.
Propiedades
Número CAS |
49545-47-3 |
|---|---|
Fórmula molecular |
C10H9N3OS2 |
Peso molecular |
251.3 g/mol |
Nombre IUPAC |
5-[(4-methylphenyl)diazenyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C10H9N3OS2/c1-6-2-4-7(5-3-6)12-13-9-8(14)11-10(15)16-9/h2-5,9H,1H3,(H,11,14,15) |
Clave InChI |
JRPYTNLEOBBECW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N=NC2C(=O)NC(=S)S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


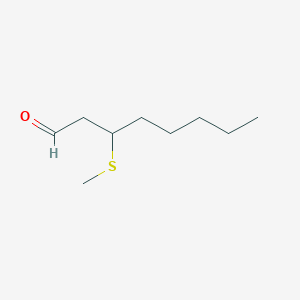
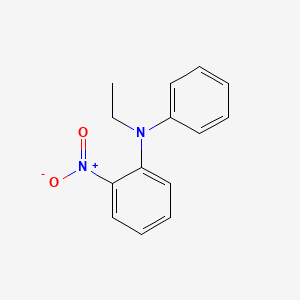
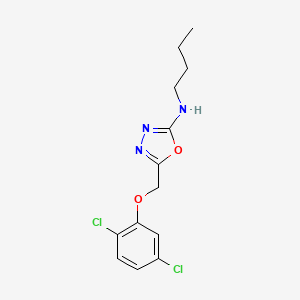
![2,3,4,5,6,11-Hexahydro-1h-1,5-methanoazocino[3,4-b]indole](/img/structure/B14651247.png)
![(Pyridin-3-yl)methyl [4-(propylsulfanyl)phenyl]carbamate](/img/structure/B14651261.png)

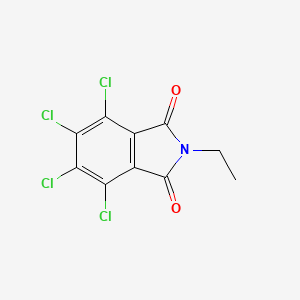

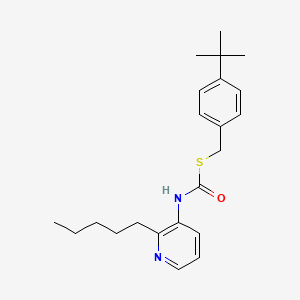
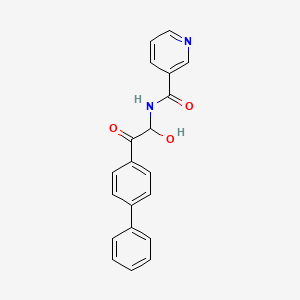
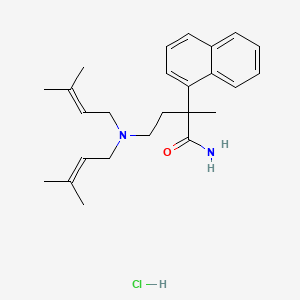
![Benzene, [[[(2E)-3,7-dimethyl-2,6-octadienyl]oxy]methyl]-](/img/structure/B14651308.png)
